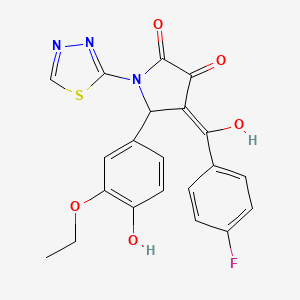![molecular formula C14H20N2O3 B6512807 N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 359900-29-1](/img/structure/B6512807.png)
N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide (MPE) is a synthetic compound used in a variety of scientific research applications. MPE is a white, crystalline solid that can be synthesized from 4-methylphenylacetic acid and 3-methoxypropyl amine. It is a versatile compound with multiple applications in both in vitro and in vivo studies. Its unique properties make it an attractive option for laboratory experiments and research studies.
科学研究应用
N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide has been used in a variety of scientific research applications. It has been used in in vitro studies to investigate the effects of various compounds on cell proliferation and apoptosis. It has also been used in in vivo studies to investigate the effects of various compounds on animal models. In addition, this compound has been used in studies to investigate the effects of various compounds on gene expression.
作用机制
The mechanism of action of N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide is not fully understood. However, it is believed to act as an agonist of the GABA receptor. It is believed to bind to the GABA receptor, leading to an increase in the activity of the receptor and resulting in a decrease in neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to have antidepressant effects in animal models. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects in animal models.
实验室实验的优点和局限性
The main advantage of using N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide in laboratory experiments is that it is a versatile compound with multiple applications. It can be used in both in vitro and in vivo studies, and it has been shown to have a variety of biochemical and physiological effects. However, there are some limitations to using this compound in laboratory experiments. It is a synthetic compound, and as such, its long-term effects are not fully understood. In addition, its effects may vary depending on the concentration and duration of exposure.
未来方向
The potential future directions for the use of N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide in scientific research are numerous. It could be used to investigate the effects of various compounds on neuronal excitability, gene expression, and cell proliferation and apoptosis. It could also be used to investigate the effects of various compounds on inflammation and oxidative stress. In addition, it could be used to investigate the effects of various compounds on anxiety and depression. Finally, it could be used to investigate the effects of various compounds on the development and progression of various diseases.
合成方法
The synthesis of N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]ethanediamide begins with the reaction of 4-methylphenylacetic acid and 3-methoxypropyl amine. This reaction leads to the formation of a Schiff base, which is then reduced using sodium borohydride. The resulting product is then purified using silica gel chromatography. The final product is a white crystalline solid that is soluble in methanol and ethanol.
属性
IUPAC Name |
N-(3-methoxypropyl)-N'-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11-4-6-12(7-5-11)10-16-14(18)13(17)15-8-3-9-19-2/h4-7H,3,8-10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGXFJKALYNUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6512734.png)

![1-(4-bromophenyl)-2-(4-methylphenyl)-5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B6512741.png)
![1-(2H-1,3-benzodioxol-5-yl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6512744.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-methoxyphenyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B6512750.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4'-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B6512763.png)
![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512776.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512790.png)
![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512797.png)
![2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512805.png)
![1-(4-methylphenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6512811.png)
![1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid](/img/structure/B6512813.png)
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6512827.png)